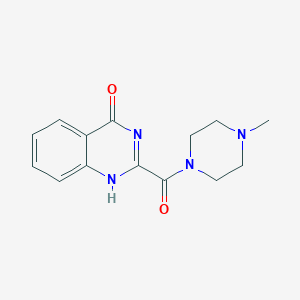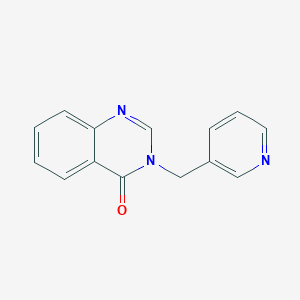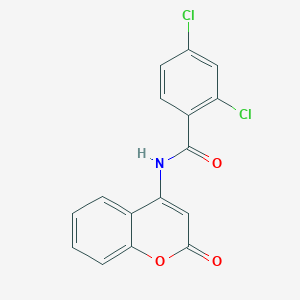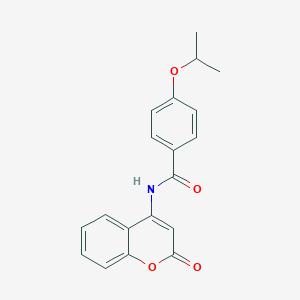
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCCP and is commonly used as a reagent in organic chemistry. MCCP is a quaternary ammonium salt that is typically synthesized by reacting pyridine with cyclohexyl isocyanate and methyl iodide. In
Mechanism of Action
The mechanism of action of MCCP is not well understood. However, it is believed that MCCP acts as a nucleophile and attacks electrophilic substrates. This reaction results in the formation of a covalent bond between the substrate and MCCP.
Biochemical and Physiological Effects:
MCCP has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. MCCP has been shown to be stable under a wide range of conditions, making it a useful reagent in organic chemistry.
Advantages and Limitations for Lab Experiments
MCCP has several advantages for use in lab experiments. It is a stable reagent that can be easily synthesized and purified. MCCP is also relatively non-toxic and has low acute toxicity. However, one limitation of MCCP is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MCCP. One area of research could focus on determining the mechanism of action of MCCP. Understanding the mechanism of action could lead to the development of new applications for MCCP in organic chemistry. Another area of research could focus on the use of MCCP in the preparation of immobilized enzymes for use in biocatalysis. Finally, the use of MCCP as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new synthetic methods.
Synthesis Methods
The synthesis of MCCP involves the reaction of pyridine with cyclohexyl isocyanate and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile. The reaction yields MCCP as a white crystalline powder, which can be purified through recrystallization.
Scientific Research Applications
MCCP has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of carbamates and ureas. MCCP has also been used in the preparation of immobilized enzymes and as a chiral auxiliary in asymmetric synthesis.
properties
Molecular Formula |
C13H19N2O+ |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
N-cyclohexyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-15-9-7-11(8-10-15)13(16)14-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/p+1 |
InChI Key |
UWXXDHWOPNLUTI-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)